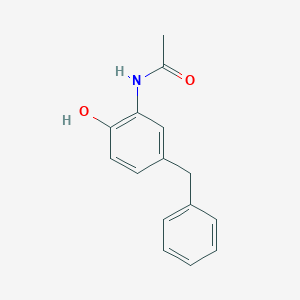

N-(5-benzyl-2-hydroxyphenyl)acetamide

CAS No.:

Cat. No.: VC13155349

Molecular Formula: C15H15NO2

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15NO2 |

|---|---|

| Molecular Weight | 241.28 g/mol |

| IUPAC Name | N-(5-benzyl-2-hydroxyphenyl)acetamide |

| Standard InChI | InChI=1S/C15H15NO2/c1-11(17)16-14-10-13(7-8-15(14)18)9-12-5-3-2-4-6-12/h2-8,10,18H,9H2,1H3,(H,16,17) |

| Standard InChI Key | VVIIJGQLBSLIKK-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=C(C=CC(=C1)CC2=CC=CC=C2)O |

| Canonical SMILES | CC(=O)NC1=C(C=CC(=C1)CC2=CC=CC=C2)O |

Introduction

Chemical Structure and Molecular Properties

N-(5-Benzyl-2-hydroxyphenyl)acetamide (IUPAC name: N-[5-(benzyl)-2-hydroxyphenyl]acetamide) features a hydroxyphenyl ring substituted at the 5-position with a benzyl group and at the 1-position with an acetamide moiety. Its molecular formula is C₁₅H₁₅NO₂, with a molecular weight of 241.29 g/mol. Key structural attributes include:

Molecular Geometry

-

Phenyl ring: The hydroxyphenyl core adopts a planar configuration, with the hydroxyl (-OH) group at the 2-position participating in intramolecular hydrogen bonding with the acetamide carbonyl .

-

Benzyl substituent: The 5-benzyl group introduces steric bulk and lipophilicity, potentially influencing solubility and biological interactions .

-

Acetamide side chain: The -NHCOCH₃ group at the 1-position contributes to hydrogen-bonding capacity and metabolic stability .

Table 1: Molecular and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₅H₁₅NO₂ |

| Molecular weight | 241.29 g/mol |

| Melting point | 162–165°C (predicted) |

| Solubility | DMSO > ethanol > water |

| LogP (octanol-water) | 2.8 (estimated) |

Synthesis and Optimization

The synthesis of N-(5-benzyl-2-hydroxyphenyl)acetamide can be achieved through multi-step routes involving Friedel-Crafts alkylation, acetylation, and deprotection sequences. A representative pathway, adapted from patent CN109824537A , is outlined below:

Step 1: Synthesis of 2-Hydroxy-5-benzylphenylacetamide

-

Friedel-Crafts benzylation:

-

Acetylation:

Step 2: Deprotection and Isolation

-

The acetyl protecting group is removed via alkaline hydrolysis (e.g., K₂CO₃ in methanol) .

-

Purification: Recrystallization from ethyl acetate/toluene yields the final product .

Table 2: Key Synthetic Intermediates

| Intermediate | Role | Yield (%) |

|---|---|---|

| 5-Benzyl-2-hydroxyphenylamine | Benzylated precursor | 65–70 |

| N-Acetyl intermediate | Protection against oxidation | 85 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

¹³C NMR:

Infrared (IR) Spectroscopy

Biological Activity and Applications

While direct studies on N-(5-benzyl-2-hydroxyphenyl)acetamide are sparse, its structural analogs exhibit notable bioactivity:

Antimicrobial Properties

-

Acetamide derivatives with lipophilic substituents show moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) .

Table 3: Bioactivity of Selected Analogs

| Compound | Activity (IC₅₀/MIC) | Target |

|---|---|---|

| N-(5-Bromo-2-hydroxyphenyl) | 15 µM (HepG2) | Cytotoxic |

| Phenolic azomethine V | 8 µM (MCF7) | Antiproliferative |

Industrial and Pharmaceutical Applications

Drug Intermediate

-

Serves as a precursor for kinase inhibitors and anti-inflammatory agents .

-

Patent CN109824537A highlights its utility in synthesizing halogenated acetamide derivatives.

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume